N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core fused with a thiadiazole ring. The molecule includes a 6-chloro substitution on the benzothiazole moiety, a 4-methyl group on the thiadiazole ring, and a morpholinoethyl side chain.
The hydrochloride salt enhances solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(2-morpholin-4-ylethyl)thiadiazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2S2.ClH/c1-11-15(27-21-20-11)16(24)23(5-4-22-6-8-25-9-7-22)17-19-13-3-2-12(18)10-14(13)26-17;/h2-3,10H,4-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKGAFAPHCZACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiadiazole ring : Known for its role in various biological activities.
- Chlorobenzo[d]thiazole moiety : Enhances the compound's interaction with biological targets.
- Morpholinoethyl group : Contributes to solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 364.87 g/mol.
Research indicates that this compound exhibits several mechanisms of action, primarily through:
- Inhibition of Cyclooxygenase Enzymes (COX-1 and COX-2) : This inhibition leads to a reduction in prostaglandin synthesis, which is crucial for mediating inflammation and pain relief. The anti-inflammatory properties are particularly noteworthy as they align with findings from related benzothiazole derivatives .
1. Anti-inflammatory Activity
The compound has shown promising results in reducing inflammation in various models. Studies have demonstrated its efficacy in:
- Inhibiting COX enzymes : Reducing the inflammatory response significantly.
- Modulating signaling pathways : Affecting downstream biochemical pathways involved in inflammation.
2. Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against various pathogens. The 1,3,4-thiadiazole derivatives have been linked to:
- Antibacterial effects : Active against Staphylococcus aureus and Escherichia coli at low concentrations .
3. Anticancer Potential
Emerging research indicates that the compound may possess anticancer properties:
- Cytotoxic effects on cancer cell lines : Initial evaluations have shown reduced viability in glioblastoma multiforme cells .
Research Findings and Case Studies
Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:
Comparison with Similar Compounds
Structural and Electronic Comparisons
Compounds with benzothiazole, thiadiazole, or morpholine motifs are frequently explored in medicinal chemistry due to their bioisosteric properties and electronic versatility. Below is a comparative analysis of key analogs:
Key Observations :
Electronic and Structural Similarities: The target compound shares isosteric features with BP 27384, such as the chloro-substituted aromatic ring and carboxamide linkage, which are critical for binding to kinase active sites .
Pharmacological Divergence: Unlike β-lactam derivatives (e.g., ), the target compound lacks a bicyclic core, suggesting a different mechanism unrelated to cell-wall synthesis .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for substituted thiazole carboxamides, involving coupling of nitriles with bromoacetoacetate derivatives and subsequent amine conjugation (Fig. 3 in ) .
- In contrast, Dasatinib intermediates require sulfur-directed ortho-lithiation and nucleophilic coupling, highlighting divergent strategies for introducing chloro and pyrimidine groups .
Theoretical and Experimental Basis for Comparisons
- Isoelectronic Principles : emphasizes that compounds with similar valence electrons and geometry (e.g., benzothiazole vs. thiadiazole) may exhibit analogous reactivity, supporting comparisons between the target compound and pyridinyl-thiazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
